molecular formula C19H22F3NO2 B13419294 3-Methoxy-17-(trifluoroacetyl)-morphinan

3-Methoxy-17-(trifluoroacetyl)-morphinan

Cat. No.: B13419294
M. Wt: 353.4 g/mol
InChI Key: SZCFNJQNDARHPA-QGPMSJSTSA-N
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Description

3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound with the molecular formula C19H22F3NO2 and a molecular weight of 353.379 g/mol . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.

Preparation Methods

The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves several steps. One common method includes the use of chiral ruthenium catalysts for regiospecific transfer hydrogenation . The reaction conditions typically involve refluxing the reaction mixture for a specified period, followed by neutralization and purification steps . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methoxy-17-(trifluoroacetyl)-morphinan undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-17-(trifluoroacetyl)-morphinan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxy-17-(trifluoroacetyl)-morphinan can be compared with other morphinan derivatives, such as:

The uniqueness of this compound lies in its trifluoroacetyl group, which can influence its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C19H22F3NO2

Molecular Weight

353.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone

InChI

InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1

InChI Key

SZCFNJQNDARHPA-QGPMSJSTSA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1

Origin of Product

United States

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